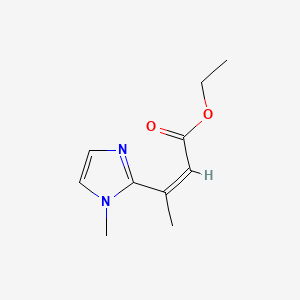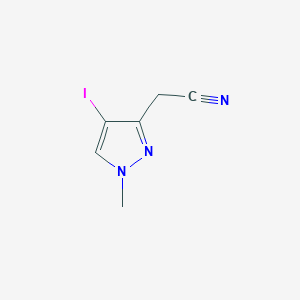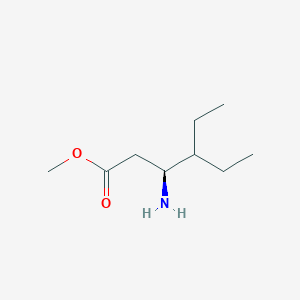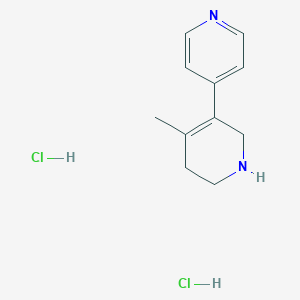
4-Methyl-1,2,5,6-tetrahydro-3,4'-bipyridine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1,2,5,6-tetrahydro-3,4’-bipyridine dihydrochloride is a chemical compound with the molecular formula C11H14N2.2ClH. It is a bipyridine derivative, which means it consists of two pyridine rings connected by a single bond.
Vorbereitungsmethoden
The synthesis of 4-Methyl-1,2,5,6-tetrahydro-3,4’-bipyridine dihydrochloride typically involves the alkylation of bipyridine derivatives. One common method is the direct N-alkylation using commercially available starting compounds. The reaction conditions often include the use of solvents like dichloromethane and reagents such as 1,3-propanesultone . The industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
4-Methyl-1,2,5,6-tetrahydro-3,4’-bipyridine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of bipyridinium salts, while reduction can yield tetrahydropyridine derivatives .
Wissenschaftliche Forschungsanwendungen
4-Methyl-1,2,5,6-tetrahydro-3,4’-bipyridine dihydrochloride has several scientific research applications. In chemistry, it is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions . In medicine, it is being explored for its neuroprotective and anti-inflammatory properties . Additionally, it has industrial applications in the development of redox flow batteries and electrochromic devices .
Wirkmechanismus
The mechanism of action of 4-Methyl-1,2,5,6-tetrahydro-3,4’-bipyridine dihydrochloride involves its interaction with molecular targets and pathways. In biological systems, it can act as a redox-active compound, participating in electron transfer reactions. This can lead to the modulation of oxidative stress and inflammation pathways . The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action, particularly in coordination chemistry applications .
Vergleich Mit ähnlichen Verbindungen
4-Methyl-1,2,5,6-tetrahydro-3,4’-bipyridine dihydrochloride can be compared with other bipyridine derivatives, such as 2,2’-bipyridine and 4,4’-bipyridine. While all these compounds share a similar bipyridine scaffold, their chemical properties and applications can vary significantly. For example, 2,2’-bipyridine is commonly used as a ligand in coordination chemistry, while 4,4’-bipyridine is known for its electrochemical properties . The unique structural features of 4-Methyl-1,2,5,6-tetrahydro-3,4’-bipyridine dihydrochloride, such as the presence of a methyl group and the tetrahydro configuration, contribute to its distinct chemical behavior and applications .
Eigenschaften
Molekularformel |
C11H16Cl2N2 |
|---|---|
Molekulargewicht |
247.16 g/mol |
IUPAC-Name |
4-(4-methyl-1,2,3,6-tetrahydropyridin-5-yl)pyridine;dihydrochloride |
InChI |
InChI=1S/C11H14N2.2ClH/c1-9-2-5-13-8-11(9)10-3-6-12-7-4-10;;/h3-4,6-7,13H,2,5,8H2,1H3;2*1H |
InChI-Schlüssel |
GGCMSCRRSFSNSU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(CNCC1)C2=CC=NC=C2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


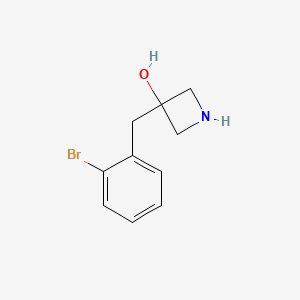
![Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxybenzoate](/img/structure/B13547291.png)

![1-[4-Methyl-1-(5-methyl-1,2-benzothiazole-3-carbonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B13547306.png)

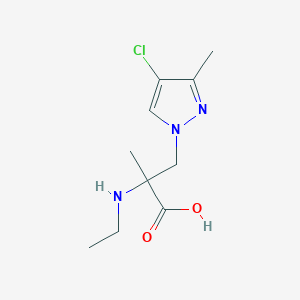

![Pyrazolo[1,5-a]pyrimidine-2-methanol](/img/structure/B13547319.png)
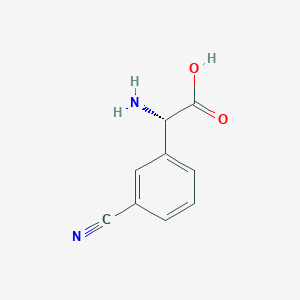
methyl}prop-2-enamide](/img/structure/B13547329.png)

